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Introduction
This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of

AF10 and DOT1L, two key proteins involved in the regulation of histone methylation and gene

expression. The interaction between AF10 and DOT1L is crucial for the catalytic activity of

DOT1L, the sole H3K79 methyltransferase, and has been implicated in various cellular

processes, including development and the pathogenesis of leukemia.[1][2] The AF10-DOT1L

interaction is essential for the di- and tri-methylation of H3K79 and plays a significant role in

regulating the expression of genes such as the HOXA cluster.[3] This protocol is intended for

researchers investigating the functional consequences of the AF10-DOT1L interaction and for

those in drug development targeting this protein complex.

Quantitative Data Summary
The interaction between the coiled-coil domains of DOT1L and the OM-LZ region of AF10 has

been characterized biophysically. Isothermal titration calorimetry (ITC) has been used to

determine the binding affinities between different domains of DOT1L and AF10.[3]
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Signaling Pathway
The interaction between AF10 and DOT1L is a critical component of the machinery that

regulates histone H3K79 methylation, a mark associated with active transcription. AF10 acts as

a cofactor for DOT1L, enhancing its methyltransferase activity. This complex is recruited to

specific genomic loci, where it catalyzes the di- and tri-methylation of H3K79, leading to the

transcriptional activation of target genes, such as the HOXA gene cluster. Dysregulation of this

pathway is a known driver in MLL-rearranged leukemias.
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AF10-DOT1L signaling pathway in transcriptional regulation.

Experimental Workflow
The co-immunoprecipitation protocol involves a series of steps beginning with cell lysis to

release cellular proteins, followed by incubation with an antibody specific to the "bait" protein

(e.g., DOT1L). The resulting antibody-protein complexes are then captured on beads, washed
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to remove non-specific binders, and finally eluted for analysis by western blotting to detect the

"prey" protein (AF10).

Start: Cell Culture

1. Cell Lysis
(Non-denaturing buffer)

2. Lysate Pre-Clearing
(with beads)

3. Antibody Incubation
(e.g., anti-DOT1L)

4. Bead Incubation
(Protein A/G beads)

5. Washing Steps
(Remove non-specific proteins)

6. Elution of Protein Complex

7. Western Blot Analysis
(Detect AF10)

End: Results

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Experimental workflow for AF10-DOT1L co-immunoprecipitation.

Experimental Protocol: Co-Immunoprecipitation of
AF10 and DOT1L
This protocol is adapted from standard co-immunoprecipitation procedures and is optimized for

the study of the AF10-DOT1L interaction.

A. Solutions and Reagents
Cell Lysis Buffer (Non-denaturing):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1 mM EDTA

1% NP-40 or Triton X-100

Protease Inhibitor Cocktail (add fresh before use)

Phosphatase Inhibitor Cocktail (optional, add fresh before use)

Wash Buffer:

Same as Cell Lysis Buffer, but with a lower detergent concentration (e.g., 0.1% NP-40 or

Triton X-100)

Elution Buffer:

1X SDS-PAGE Sample Buffer (Laemmli buffer)

Antibodies:

Primary antibody for immunoprecipitation (e.g., anti-DOT1L)
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Primary antibody for western blotting (e.g., anti-AF10)

Isotype control IgG

Beads:

Protein A/G magnetic beads or agarose beads

B. Preparing Cell Lysates
Culture cells to the desired confluency (typically 80-90%).

Wash cells twice with ice-cold PBS.

Add ice-cold Cell Lysis Buffer to the cells.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

assay).

C. Immunoprecipitation
Pre-clearing the Lysate:

To a sufficient volume of protein lysate (e.g., 500 µg - 1 mg of total protein), add an

appropriate amount of Protein A/G beads.

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared

supernatant to a new tube.
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Immunoprecipitation Reaction:

Add the primary antibody (e.g., anti-DOT1L) or an isotype control IgG to the pre-cleared

lysate. The optimal antibody concentration should be determined empirically.

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Capturing the Immune Complex:

Add Protein A/G beads to the lysate-antibody mixture.

Incubate for 1-2 hours at 4°C with gentle rotation.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend

the beads, incubate for 5 minutes, and then pellet.

Elution:

After the final wash, remove all supernatant.

Add 20-40 µL of 1X SDS-PAGE Sample Buffer to the beads.

Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the

beads.

Pellet the beads and collect the supernatant containing the eluted proteins.

D. Western Blot Analysis
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto

an SDS-PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature.

Incubate the membrane with the primary antibody for detection (e.g., anti-AF10) overnight at

4°C.

Wash the membrane with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system. The presence of a band for AF10 in the anti-DOT1L immunoprecipitated

sample (but not in the IgG control) indicates an interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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